
trans-Ketoconazole
Descripción general
Descripción
trans-Ketoconazole: is a synthetic imidazole antifungal agent known for its broad-spectrum activity against various fungal infections. It is primarily used to treat systemic and superficial fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans-Ketoconazole involves the reaction of specific compounds in an acid medium. The process includes mixing the compound shown in formula I and the compound shown in formula II, which have large steric hindrance. This reaction improves the cis-trans selectivity of 1,3-dioxolane formed by the mixed reaction . The preparation method avoids the use of dangerous substances like liquid bromine and reduces the production period and cost .
Industrial Production Methods: In industrial settings, this compound is synthesized using a similar approach but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing the use of hazardous chemicals .
Análisis De Reacciones Químicas
Types of Reactions: trans-Ketoconazole undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens, under controlled temperature and pressure.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its antifungal properties .
Aplicaciones Científicas De Investigación
Antifungal Applications
Overview
trans-Ketoconazole is primarily recognized for its antifungal properties. It is a synthetic imidazole derivative used to treat various fungal infections such as candidiasis, blastomycosis, and histoplasmosis. Its mechanism of action involves inhibiting ergosterol synthesis, a critical component of fungal cell membranes, thereby disrupting their integrity and function .
Formulation Development
Recent studies have focused on enhancing the ocular delivery of ketoconazole through innovative formulations. For instance, researchers developed trans-ethosomal vesicles to improve the ocular permeation of ketoconazole, leading to enhanced antifungal activity while minimizing systemic side effects . These formulations were characterized by optimizing factors such as vesicle size and entrapment efficiency.
Oncology Applications
Case Studies
In oncology, this compound has been explored as an adjunct treatment in managing conditions like Cushing's syndrome associated with certain tumors. A notable case involved two patients who experienced life-threatening hepatic failure when ketoconazole was combined with programmed cell death protein 1 inhibitors. This highlights the need for careful monitoring of liver function during such treatments .
Mechanistic Insights
Research indicates that ketoconazole can also affect exosome secretion in tumoral cell lines, suggesting potential roles in cancer therapy by modulating tumor microenvironments . This repurposing of ketoconazole underscores its versatility beyond antifungal applications.
Anti-inflammatory Effects
Pharmacological Studies
Studies have indicated that this compound possesses anti-inflammatory properties. In animal models, it demonstrated efficacy in reducing inflammation caused by bacterial infections, comparable to hydrocortisone treatments. This suggests that ketoconazole may be beneficial in treating dermatological conditions not solely related to fungal infections .
Drug Interaction Studies
Pharmacokinetics
this compound has been studied for its interactions with other medications. For example, co-administration with diltiazem resulted in a significant increase in the exposure of apixaban, indicating that ketoconazole can alter the pharmacokinetics of co-administered drugs . Such insights are crucial for clinicians when considering drug regimens involving ketoconazole.
Summary Table of Applications
Mecanismo De Acción
trans-Ketoconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme necessary for the conversion of lanosterol to ergosterol. This inhibition disrupts the production of ergosterol, compromising the structural and functional stability of the fungal cell membrane, leading to increased permeability and ultimately, cell death .
Comparación Con Compuestos Similares
Clotrimazole: Another imidazole antifungal agent used for similar purposes but with different pharmacokinetic properties.
Miconazole: Similar in structure and function but often used topically rather than systemically.
Fluconazole: A triazole antifungal agent with a broader spectrum of activity and better oral bioavailability.
Uniqueness of trans-Ketoconazole: this compound is unique due to its specific mechanism of action and its ability to be used both topically and systemically. It also has a distinct chemical structure that allows for various modifications to enhance its antifungal properties .
Actividad Biológica
Introduction
trans-Ketoconazole is a stereoisomer of the antifungal agent ketoconazole, which is primarily known for its role in inhibiting fungal growth by targeting ergosterol synthesis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound functions by inhibiting the enzyme 14α-sterol demethylase, a critical component of the cytochrome P-450 enzyme system involved in the biosynthesis of ergosterol from lanosterol. This inhibition disrupts fungal cell membrane integrity, leading to increased permeability and ultimately cell death. The compound's action is characterized by:
- Inhibition of Ergosterol Synthesis : By blocking the conversion of lanosterol to ergosterol, this compound increases membrane fluidity and disrupts membrane-bound enzyme systems .
- Cytochrome P-450 Interaction : It shows significant selectivity towards various cytochrome P-450 enzymes, particularly those involved in steroid biosynthesis .
Table 1: Inhibitory Concentrations of this compound on Fungal Strains
Fungal Strain | Half Inhibitory Concentration (IC50) |
---|---|
Aspergillus fumigatus | 1.3 × 10⁻⁵ M |
Candida krusei | 5 × 10⁻⁵ M |
Trichophyton mentagrophytes | Rapid activity observed |
Antifungal Efficacy
Research has demonstrated that this compound exhibits potent antifungal activity against a range of pathogenic fungi. In vitro studies indicate that it is particularly effective against T. mentagrophytes, showing rapid action compared to other antifungals like fluconazole .
Case Studies
- Protothecosis Treatment :
- Exosome Secretion Inhibition :
Pharmacokinetics and Bioavailability
The bioavailability of this compound has been investigated in various studies. It is noted that its absorption and distribution can be influenced by factors such as formulation and route of administration. For instance, when compared to fluconazole, this compound demonstrated more rapid activity against certain fungal strains in human stratum corneum models .
Comparative Studies on Stereoisomers
A comparative analysis between cis- and this compound revealed that both isomers are equipotent in inhibiting corticoid 11 beta-hydroxylase activity; however, they exhibit different selectivities toward various cytochrome P-450 enzymes involved in drug metabolism and steroid synthesis .
New Derivatives
Recent studies have explored new diphenylphosphane derivatives of ketoconazole, which have shown promising antifungal activity while also affecting gene expression related to apoptosis. These derivatives may offer enhanced therapeutic profiles compared to traditional ketoconazole formulations .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying trans-Ketoconazole impurities in drug formulations?
Methodological Answer:
- HPLC-TOF-MS is a robust qualitative method for identifying impurities like trans-Ketoconazole (EP Impurity E) due to its high resolution and mass accuracy.
- Validated HPLC methods with photodiode array (PDA) detection are preferred for quantitative analysis, particularly for stability studies. A single-standard-multicomponent (SSMC) approach reduces costs while maintaining accuracy, validated across 0.05–1.0% impurity ranges and 80–120% drug substance ranges .
- Key parameters for optimization include stationary phase selection (e.g., C18 vs. phenyl-hexyl columns), mobile phase pH (e.g., pH 3.0–5.0), and organic modifiers (e.g., acetonitrile vs. methanol gradients) .
Q. What is the biological significance of this compound impurities in aryl hydrocarbon receptor (AhR) signaling pathways?
Methodological Answer:
- Impurities like IMP-C and IMP-E are potent AhR activators, with IMP-C exhibiting 10–15× higher potency than Ketoconazole itself.
- To assess AhR activation:
- Use HepG2 cell lines to measure CYP1A1 mRNA/protein expression via qRT-PCR and Western blotting.
- Employ electrophoretic mobility shift assays (EMSAs) to confirm AhR-DNA complex formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound impurity toxicity across studies?
Methodological Answer:
- Systematic error analysis : Compare study designs for confounding variables (e.g., cell line variability, exposure duration). For example, HepG2 vs. primary hepatocytes may yield divergent CYP1A1 induction profiles due to metabolic competency differences .
- Meta-analytical frameworks : Apply PRISMA guidelines to harmonize data from heterogeneous studies. Use subgroup analyses to isolate factors like impurity concentration thresholds or assay sensitivity .
- Transparency in methodology : Pre-register analytical protocols (e.g., mobile phase gradients, detection wavelengths) to minimize procedural variability .
Q. What experimental strategies optimize chromatographic separation of this compound from structurally similar impurities?
Methodological Answer:
- Software-assisted optimization : Tools like S-Matrix enable statistical evaluation of parameters (e.g., column temperature, flow rate) to maximize resolution. Orthogonal methods (e.g., HILIC vs. reversed-phase HPLC) with low correlation coefficients (e.g., 0.12) validate robustness .
- Peak purity assessment : Use PDA detectors with spectral deconvolution to differentiate co-eluting impurities.
- Forced degradation studies : Expose Ketoconazole to heat, light, and acidic/alkaline conditions to generate degradation products, then validate separation under stress-test scenarios .
Q. How should researchers design mechanistic studies to investigate this compound’s role in AhR-mediated dermal toxicity?
Methodological Answer:
- 3D skin models : Use reconstructed human epidermis (RhE) to simulate in vivo conditions. Measure IL-6/IL-8 cytokines via ELISA to assess inflammatory responses.
- CRISPR/Cas9 knockout models : Generate AhR-deficient keratinocytes to isolate impurity-specific effects from baseline receptor activity.
- Transcriptomic profiling : RNA sequencing identifies off-target pathways (e.g., NRF2, NF-κB) activated by trans-Ketoconazole, with pathway enrichment analysis via tools like DAVID .
Q. Data Analysis and Reproducibility
Q. What statistical approaches address variability in impurity quantification across laboratories?
Methodological Answer:
- Inter-laboratory studies : Implement ISO/IEC 17025 protocols for method transfer, including blinded sample analysis and Z-score testing for outlier detection.
- Multivariate regression : Account for instrument-specific variables (e.g., column lot differences, detector drift) using mixed-effects models .
- Open-data repositories : Share raw chromatographic data (e.g., mzML files) on platforms like MetaboLights to facilitate independent verification .
Q. How can researchers ensure translational relevance of this compound findings to clinical settings?
Methodological Answer:
- Interspecies comparisons : Test impurity effects in human vs. murine hepatocytes to evaluate cross-species AhR activation kinetics.
- Dose extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to predict impurity exposure levels in human dermal applications .
- Clinical correlation : Retrospectively analyze adverse event databases (e.g., FAERS) for signals linked to Ketoconazole formulations with high impurity levels .
Propiedades
IUPAC Name |
1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-BVAGGSTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83374-59-8, 142128-58-3 | |
Record name | trans-Ketoconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83374-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142128-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketoconazole, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KETOCONAZOLE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.